N-{2-[2-(CYCLOHEXYLFORMAMIDO)ETHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}FURAN-2-CARBOXAMIDE
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Overview
Description
N-{2-[2-(CYCLOHEXYLFORMAMIDO)ETHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a benzodiazole core, a furan ring, and a cyclohexylformamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(CYCLOHEXYLFORMAMIDO)ETHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}FURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative. The furan ring is then introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling and amidation steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(CYCLOHEXYLFORMAMIDO)ETHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The benzodiazole core can be reduced to form a dihydrobenzodiazole derivative.
Substitution: The amido group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I).
Major Products
Oxidation: Furanone derivatives.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted amides depending on the reagent used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{2-[2-(CYCLOHEXYLFORMAMIDO)ETHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core can bind to these targets, modulating their activity and leading to various biological effects. The furan ring and cyclohexylformamido group can also contribute to the compound’s
Properties
IUPAC Name |
N-[2-[2-(cyclohexanecarbonylamino)ethyl]-1-methylbenzimidazol-5-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-26-18-10-9-16(24-22(28)19-8-5-13-29-19)14-17(18)25-20(26)11-12-23-21(27)15-6-3-2-4-7-15/h5,8-10,13-15H,2-4,6-7,11-12H2,1H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBKJEQVCGVWJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CO3)N=C1CCNC(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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